molecular formula C14H16N2O B7464423 N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide

N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide

Katalognummer B7464423
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: DJQYVAIPSJQJQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide, also known as CPI-169, is a novel small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in regulating gene expression, and their dysregulation has been implicated in a range of diseases, including cancer, inflammation, and cardiovascular disease. CPI-169 has shown promise as a potential therapeutic agent for these conditions, and its synthesis, mechanism of action, and physiological effects have been the subject of extensive scientific research.

Wirkmechanismus

N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide targets the bromodomain and extra-terminal (BET) family of proteins, which are epigenetic readers that play a key role in regulating gene expression. BET proteins bind to acetylated lysine residues on histones, a process that is important for the recruitment of transcriptional machinery to specific genes. By inhibiting BET proteins, N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide disrupts this process, leading to downregulation of key genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer cells, N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide inhibits the expression of key oncogenes such as MYC and BCL2, leading to cell cycle arrest and apoptosis. In addition, N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide has been shown to reduce the expression of inflammatory cytokines and chemokines such as TNF-alpha and IL-6, leading to a reduction in inflammation. Finally, N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide has been shown to improve cardiac function in a mouse model of heart failure, potentially by reducing fibrosis and inflammation in the heart.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide is its specificity for the BET family of proteins, which reduces the risk of off-target effects. In addition, N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one limitation of N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide is its relatively low potency compared to other BET inhibitors, which may limit its efficacy in certain applications. In addition, the optimal dosing and administration of N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide for different conditions remains to be determined.

Zukünftige Richtungen

There are several potential future directions for research on N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide. One area of interest is the development of combination therapies that target multiple epigenetic pathways, which may increase the efficacy of N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide in cancer and other diseases. In addition, further studies are needed to determine the optimal dosing and administration of N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide for different conditions, as well as the potential for drug resistance. Finally, the development of more potent BET inhibitors may lead to improved therapeutic outcomes.

Synthesemethoden

The synthesis of N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide involves a series of chemical reactions that begin with the coupling of 2-methyl-1H-indole with cyclopropylamine to form the corresponding amine. This amine is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to yield the final product, N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide. The synthesis of N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide has been optimized to maximize yield and purity, and the compound is now commercially available for use in scientific research.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential as a therapeutic agent for cancer, inflammation, and cardiovascular disease. In preclinical studies, N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide has been shown to inhibit the growth of a range of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors such as breast and lung cancer. N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines in vitro and in vivo. In addition, N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide has been shown to improve cardiac function in a mouse model of heart failure, suggesting that it may have potential as a treatment for cardiovascular disease.

Eigenschaften

IUPAC Name

N-cyclopropyl-2-(2-methylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-8-11-4-2-3-5-13(11)16(10)9-14(17)15-12-6-7-12/h2-5,8,12H,6-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQYVAIPSJQJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.